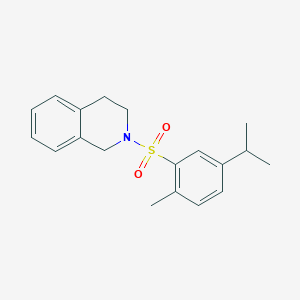

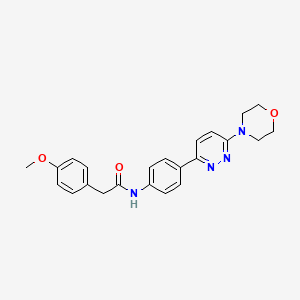

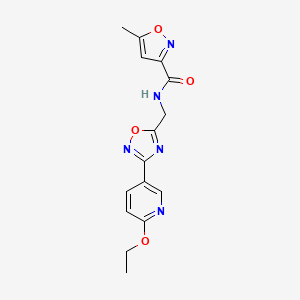

![molecular formula C17H16F2N4O2 B2721074 3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea CAS No. 2097929-05-8](/img/structure/B2721074.png)

3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

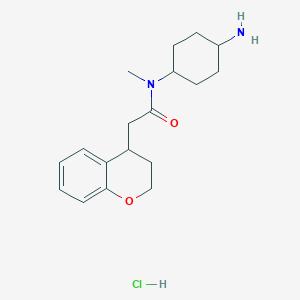

The compound “3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl ring (a six-membered ring of carbon atoms) which is substituted with two fluorine atoms, and a urea group (consisting of one carbon atom, two nitrogen atoms, and one oxygen atom). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring, the fluorine atoms on the phenyl ring, and the urea group would all have significant effects on the compound’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any charges or polar regions .Scientific Research Applications

Metallo-Supramolecular Assemblies

Research involving di-(m-pyridyl)-urea ligands, similar in structure to the given compound, focuses on their ability to self-assemble into metallo-supramolecular macrocycles. These assemblies, characterized by their hydrogen bonding sites and metal coordination, highlight the potential of urea derivatives in creating complex molecular structures with potential applications in molecular recognition and catalysis (Troff et al., 2012).

Optoelectronic Applications

Studies on chalcone derivatives resembling the structural motifs of the specified compound reveal significant electro-optic properties, including high second and third harmonic generation values. These findings suggest potential applications in optoelectronic device fabrications, leveraging the non-linear optical properties of such compounds (Shkir et al., 2018).

Anion Recognition and Binding

Research on pyrid-2-yl ureas shows their capacity for intramolecular hydrogen bonding and complexation with cytosine, indicating the utility of such compounds in molecular recognition processes. This property is essential for the development of sensor technologies and the understanding of biomolecular interactions (Chien et al., 2004).

Supramolecular Chemistry

The study of mixed N,S-donor 2-ureidopyridine ligands, which can bind metal ions and form contact ion-pairs through simultaneous coordination and hydrogen bonding, illustrates the role of urea derivatives in supramolecular chemistry. Such compounds contribute to the understanding of molecular recognition and the design of novel coordination complexes (Qureshi et al., 2009).

Crystallographic Studies

The crystal structure of chlorfluazuron, a compound containing similar functional groups, provides insights into molecular interactions such as hydrogen bonds and π–π interactions. These studies are fundamental for drug design and material science, offering a glimpse into the arrangement and behavior of molecules in solid states (Cho et al., 2015).

Safety And Hazards

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing new methods for its synthesis, investigating its behavior in chemical reactions, studying its interactions with biological systems, and exploring potential uses in areas like medicine or materials science .

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2/c18-13-3-1-4-14(19)16(13)22-17(25)21-9-11-7-12(10-20-8-11)23-6-2-5-15(23)24/h1,3-4,7-8,10H,2,5-6,9H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJFLGICYFLIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

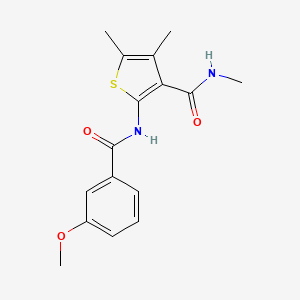

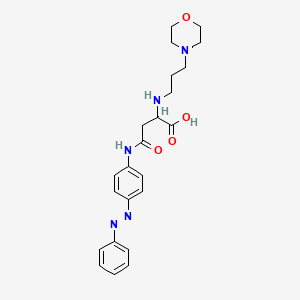

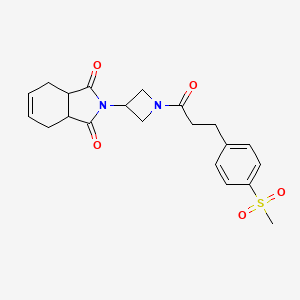

![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)